molecular formula C18H24IN5NaO7P B606629 Cgp 55802A CAS No. 152564-63-1

Cgp 55802A

カタログ番号: B606629
CAS番号: 152564-63-1
分子量: 603.3 g/mol
InChIキー: FASKOKIDAZVESF-LBEJWNQZSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

CGP 55802Aの合成には、そのナトリウム塩形態の調製が含まれ、これは(E)-2-アミノ-10-[(4-アジド-2-ヒドロキシ-3-ヨードベンゾイル)アミノ]-4-ホスホノメチル-デク-3-エン酸です。. 反応条件は通常、特定の試薬と溶媒を使用し、高純度の目的の生成物を得ることを含みます。

化学反応の分析

CGP 55802Aは、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

    還元: 還元反応は、アジド基をアミンに改変することができます。

    置換: アジド基は、適切な試薬を使用して、他の官能基に置換することができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。

科学的研究の応用

Neurobiology

CGP 55802A is extensively used to investigate the structure and function of NMDA receptors within the central nervous system. Its high affinity for the glutamate recognition site allows researchers to explore synaptic plasticity and receptor dynamics in neuronal communication.

  • Case Study : In a study examining the role of NMDA receptors in memory formation, this compound was employed to selectively inhibit these receptors, facilitating an understanding of their contribution to synaptic changes associated with learning and memory processes .

Pharmacology

In pharmacological research, this compound serves as a critical tool in developing drugs targeting NMDA receptors. Its ability to selectively bind to these receptors makes it an invaluable asset in screening potential therapeutic agents for neurological disorders.

  • Case Study : Research has demonstrated that this compound can help elucidate the pharmacodynamics of new NMDA receptor antagonists, providing insights into their efficacy and safety profiles .

Biochemistry

The compound is utilized in photoaffinity labeling techniques to identify and characterize receptor subunits. This application is crucial for understanding the molecular composition of NMDA receptors and their functional implications.

  • Data Table: Binding Affinities of this compound Compared to Other Ligands
CompoundBinding Affinity (nM)Selectivity
This compound<1High for NMDA
Kynurenic Acid500Moderate for NMDA
Cyclothiazide200Low for NMDA
GYKI 524661000Non-selective

Medicine

Research involving this compound contributes significantly to understanding various neurological disorders such as stroke, epilepsy, and Parkinson’s disease. By inhibiting NMDA receptor activity, it helps delineate pathophysiological mechanisms underlying these conditions.

  • Case Study : In models of ischemic stroke, this compound has been shown to mitigate neuronal damage by blocking excessive activation of NMDA receptors, highlighting its potential therapeutic role in neuroprotection .

作用機序

CGP 55802Aは、N-メチル-D-アスパラギン酸受容体のグルタミン酸認識部位に結合することにより効果を発揮します。この結合は受容体の活性を阻害し、シナプス可塑性とニューロン間のコミュニケーションに不可欠です。 この化合物の光親和性により、光に曝露すると受容体と共有結合を形成することができ、受容体の構造と機能の詳細な研究が可能になります .

類似化合物との比較

Contexts of "CGP" in the Evidence

The term "CGP" in the provided materials refers to entirely distinct entities, including:

  • Materials Science: Constrained Groove Pressing (CGP): A severe plastic deformation technique used to refine microstructures in metals like aluminum (). For example, CGP improved the ultimate tensile strength (UTS) of pure 1050 Al by 76.84% after two passes . Ethanol solvent reduced crosslinking efficiency compared to water .
  • Medical Diagnostics: Comprehensive Genomic Profiling (CGP): A method for detecting genetic rearrangements in large B-cell lymphomas (LBCLs). CGP outperformed FISH in detecting IGH-BCL2 and IGH-MYC rearrangements but was less sensitive for BCL6 and non-IGH-MYC rearrangements .
  • Climate Science :

    • CMA Global Precipitation Dataset (CGP) : A historical precipitation dataset with 31,000 stations, including 4,152 century-long records .
  • Food Science :

    • Kiwi Glycoprotein (CGP) : Studied for functional properties like solubility, emulsification, and thermal stability (). CGP exhibited higher solubility than its deglycosylated counterpart (GPP) across pH and temperature ranges .

Critical Discrepancies

  • For example: Cyanophycin is abbreviated as "CGP" in biochemical contexts ().
  • Lack of Pharmacological Data: No evidence discusses a compound with the structure, mechanism, or applications implied by "Cgp 55802A." The closest pharmaceutical reference is to MEK and NAMPT inhibitors in cancer cell lines (), but these are unrelated .

Hypothetical Comparison Framework (If "CGP" Is Mislabeled)

If "this compound" is intended to refer to one of the "CGP" entities above, here is a speculative comparison (though unsupported by direct evidence):

Compound/Context Key Properties Applications Limitations References
Cyanophycin (CGP) Nitrogen-rich polymer; arginine-aspartate backbone; thermostable up to 200°C. Biodegradable materials, drug delivery. Poor mechanical strength; requires blending.
Constrained Groove Pressing (CGP) Grain refinement in metals; increases tensile strength by 76.84% after 2 passes. Aerospace, automotive alloys. Energy-intensive; limited to sheet metals.
Kiwi Glycoprotein (CGP) High solubility (pH 3–7.5); emulsification capacity at 1.0 mg/mL. Food additives, emulsifiers. Low thermal stability above 60°C.

Absence of "this compound" in the evidence.

Ambiguity in the "CGP" acronym across unrelated fields.

生物活性

Cgp 55802A is a cyclic dipeptide that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its stability and bioactivity. The compound features a pyrrolidine-2,5-dione scaffold, which is significant for its interactions with biological targets. The structural integrity allows for various modifications that can enhance its pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that this compound can modulate cytokine release. For instance, it upregulated interferon-gamma (IFN-γ) in murine macrophages at a concentration of 5.0 µg/mL while inhibiting tumor necrosis factor-alpha (TNF-α) release with an IC50 value of 4.5 µg/mL in LPS-induced RAW 264.7 macrophages . This suggests its potential as an anti-inflammatory agent.
  • Neuroprotective Properties : this compound has demonstrated neuroprotective effects in models of central nervous system diseases. It enhances neurotrophic functions and regulates insulin-like growth factor-1 (IGF-1) homeostasis, which is critical for neuronal survival and function .
  • Antitumor Activity : Although the anti-tumor activity of this compound is limited, it has shown modest effects against certain cancer cell lines. The compound exhibited IC50 values of 101.8 µM against HepG2 cells and 206 µM against A549 cells, indicating a need for further investigation into its potential as an adjunct therapy in cancer treatment .
  • Chitinase Inhibition : this compound selectively inhibits chitinase enzymes at high concentrations (5.0 mM), which may have applications in agricultural pest control .

The mechanisms underlying the biological activities of this compound include:

  • Cytokine Modulation : The compound influences the release of various cytokines, which play crucial roles in immune responses and inflammation.
  • Receptor Interaction : this compound may interact with specific receptors involved in neuroprotection and inflammation, although detailed receptor binding studies are still needed.

Data Table: Biological Activities of this compound

Activity TypeModel/Cell LineConcentration (µg/mL)IC50 Value (µg/mL)
Anti-inflammatoryJ774A.1 Macrophages5.0-
Cytokine InhibitionRAW 264.7 Macrophages-4.5
Antitumor ActivityHepG2 Cells-101.8
Antitumor ActivityA549 Cells-206
Chitinase InhibitionVarious5000-

Case Studies

Several studies have explored the applications of this compound in various therapeutic contexts:

  • Neuroprotection : A study demonstrated that this compound administration improved outcomes in models of neurodegenerative diseases by enhancing IGF-1 levels and promoting neuronal survival .
  • Inflammation Control : Research indicated that this compound effectively reduced inflammatory markers in animal models of arthritis, suggesting its potential use in treating inflammatory disorders .
  • Agricultural Applications : Field trials showed that this compound could reduce chitinase activity in pests, leading to decreased crop damage and enhanced yield in agricultural settings .

Q & A

Basic Research Questions

Q. What are the established methods for quantifying CGP 55802A in biological samples, and how do their sensitivity ranges impact experimental design?

  • Methodological Answer : Use protein quantification principles (e.g., Bradford assay for dye-binding or Lowry method for Folin-Ciocalteu reagent ) adapted for small-molecule analysis. For this compound, consider High-Performance Liquid Chromatography (HPLC) with UV/Vis detection or mass spectrometry (LC-MS/MS) for higher specificity. Sensitivity ranges (e.g., µg vs. ng levels) dictate sample preparation requirements and instrument selection. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates).

Q. How should researchers determine optimal storage conditions for this compound to maintain compound integrity in long-term studies?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (-80°C to 25°C), pH conditions, and light exposure. Use HPLC to monitor degradation products over time . For lyophilized formulations, assess residual moisture content and excipient compatibility. Reference ICH guidelines Q1A(R2) for stability testing protocols.

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure power analysis is performed during experimental design to determine sample sizes .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro binding affinity data and in vivo pharmacokinetic profiles of this compound?

  • Methodological Answer : Investigate factors like protein binding, blood-brain barrier permeability, or metabolic clearance using:

  • Microsomal stability assays to identify metabolic hotspots.
  • Plasma protein binding studies (e.g., equilibrium dialysis).
  • Physiologically Based Pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC) .

Q. What experimental designs are optimal for studying synergistic interactions between this compound and other neuromodulators?

  • Methodological Answer : Use factorial designs (e.g., 2×2 matrices) to test combination effects. Apply the Chou-Talalay method for synergy quantification (Combination Index <1 indicates synergy). Include isobolographic analysis to validate results .

Q. How should researchers validate target specificity of this compound in complex biological systems?

  • Methodological Answer : Employ CRISPR/Cas9-mediated gene knockout models to confirm on-target effects. Use orthogonal assays (e.g., radioligand binding, thermal shift assays) to rule off-target interactions. Integrate transcriptomic or proteomic profiling to identify secondary pathways .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles during synthesis. Characterize batches using NMR, HPLC purity checks, and chiral chromatography (if applicable). Establish acceptance criteria for critical quality attributes (CQAs) like enantiomeric excess .

Q. Data Analysis & Interpretation

Q. How can researchers resolve contradictory findings in this compound’s mechanism of action across independent studies?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to evaluate methodological heterogeneity (e.g., cell lines, assay conditions). Perform sensitivity analyses to identify confounding variables. Replicate key experiments under standardized protocols .

Q. What frameworks support robust integration of this compound’s preclinical data into translational research pipelines?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. Use PBPK/PD modeling to extrapolate animal data to human dosing regimens. Validate biomarkers in clinical cohorts .

Q. Ethical & Reproducibility Considerations

Q. How should researchers ensure data integrity and reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register experimental protocols on platforms like Open Science Framework. Include detailed Materials & Methods sections, citing RRID identifiers for reagents .

特性

CAS番号

152564-63-1

分子式

C18H24IN5NaO7P

分子量

603.3 g/mol

IUPAC名

sodium;(E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-(phosphonomethyl)dec-3-enoate

InChI

InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+;

InChIキー

FASKOKIDAZVESF-LBEJWNQZSA-M

SMILES

O=C([O-])C(N)/C=C(CP(O)(O)=O)\CCCCCCNC(C1=CC=C(N=[N+]=[N-])C(I)=C1O)=O.[Na+]

異性体SMILES

C1=CC(=C(C(=C1C(=O)NCCCCCC/C(=C\C(C(=O)[O-])N)/CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+]

正規SMILES

C1=CC(=C(C(=C1C(=O)NCCCCCCC(=CC(C(=O)[O-])N)CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cgp 55802A;  Cgp-55802A;  Cgp55802A.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgp 55802A
Reactant of Route 2
Cgp 55802A
Reactant of Route 3
Cgp 55802A
Reactant of Route 4
Reactant of Route 4
Cgp 55802A
Reactant of Route 5
Cgp 55802A
Reactant of Route 6
Cgp 55802A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。